Cupric diethyldithiocarbamate

Descripción general

Descripción

Synthesis Analysis

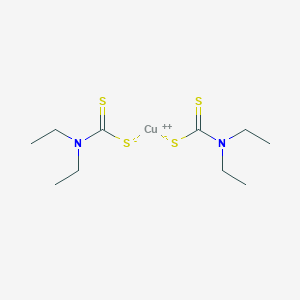

The synthesis of cupric diethyldithiocarbamate involves the reaction of copper ions with diethyldithiocarbamate ligands. A notable method includes the use of Cuprous N,N-Diethyldithiocarbamate, Cu(S2CNEt2), as a catalyst in the atom-transfer radical polymerization of methyl methacrylate, showcasing its effectiveness in polymer chemistry due to controlled molecular weight and low polydispersity of the resulting polymers (Li & Qiu, 2002).

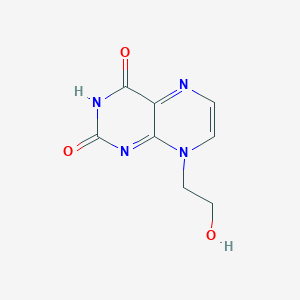

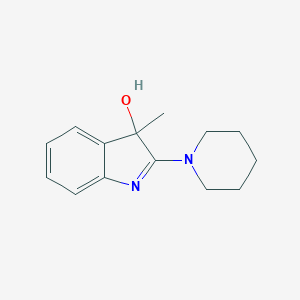

Molecular Structure Analysis

The molecular structure of cupric diethyldithiocarbamate complexes is characterized by coordination between the copper ion and the diethyldithiocarbamate ligands. Studies have shown that these complexes can exhibit different geometries and coordination environments depending on the ligands and conditions involved in their formation. For example, electron spin resonance studies have provided insights into the kinetics of ligand substitutions in cupric complexes, revealing the dynamics of ligand exchange and the stability of these complexes in solution (Prabhananda, Shah, & Venkataraman, 1972).

Chemical Reactions and Properties

Cupric diethyldithiocarbamate is involved in a variety of chemical reactions, including ligand exchange, oxidation-reduction processes, and complexation reactions. Its chemical properties are significantly influenced by the presence of cupric ions, as seen in studies investigating the effects of cupric ions on the analysis of ethylenebis(dithiocarbamate) residues, indicating the complex's role in analytical chemistry and its sensitivity to copper ion concentrations (Lesage, 1980).

Physical Properties Analysis

The physical properties of cupric diethyldithiocarbamate, such as solubility, melting point, and spectral characteristics, are essential for its application in various scientific fields. For instance, the complex's unique electron spin resonance (ESR) spectrum has been utilized for the microdetermination of copper, showcasing its applicability in trace metal analysis (Yamamoto, Fukumoto, & Ikawa, 1972).

Aplicaciones Científicas De Investigación

Application in Cancer Therapy

- Scientific Field : Biomedical Science - Cancer Therapy .

- Summary of the Application : Cu(DDC)2 has been used in the design of multifunctional nanomedicine for photothermal-augmented synergistic cancer therapy . It’s also used in a tumor microenvironment-targeted delivery system .

- Methods of Application : Cu(DDC)2 nanoparticles (NPs) are coated with an iron ion-doxorubicin (DOX) nanoscale coordination polymer (Fe/DOX NCP) for combined tumor chemo-/photothermal/chemodynamic therapy . In another study, hollow mesoporous silica (HMSN) is used as a carrier for DSF, which is then encased using a complex of tannic acid (TA) and Cu2+ on the outer layer .

- Results or Outcomes : The Cu(DDC)2@Fe/DOX NPs display pH/laser dual-responsive degradation behavior and exhibit favorable photothermal performance . The AHD@TA/Cu system could accumulate at the tumor site, achieving a tumor inhibition rate of up to 77.6% .

Application in Materials Science

- Scientific Field : Materials Science .

- Summary of the Application : Cu(DDC)2 finds applications in materials science as a single-source precursor (SSPs) to nanoscale copper sulfides .

Application in Nanomedicine

- Scientific Field : Biomedical Science - Nanomedicine .

- Summary of the Application : Cu(DDC)2 has been used in the design of intelligent responsive multifunctional nanomedicine for photothermal-augmented synergistic cancer therapy .

- Methods of Application : An iron ion-doxorubicin (DOX) nanoscale coordination polymer (Fe/DOX NCP) is used as a shell coating on the surface of polyvinyl pyrrolidone (PVP) stabilized Cu(DDC)2 nanoparticles (NPs) for combined tumor chemo-/photothermal/chemodynamic therapy .

- Results or Outcomes : The obtained Cu(DDC)2@Fe/DOX NPs display pH/laser dual-responsive degradation behavior and also exhibit favorable photothermal performance . In vitro and in vivo results prove that Cu(DDC)2@Fe/DOX NPs with laser irradiation present remarkable anticancer performances in hyperthermia-enhanced chemo-/CDT .

Application in Nanomaterials

- Scientific Field : Materials Science .

- Summary of the Application : Copper diaryl-dithiocarbamate (DTC) complexes, including Cu(DDC)2, have been prepared and used as single source precursors (SSPs) to prepare copper sulfide nanomaterials .

Application in Cancer Drug Delivery

- Scientific Field : Biomedical Science - Drug Delivery .

- Summary of the Application : Cu(DDC)2 has been used in the design of nanoparticles (NPs) for cancer drug delivery .

Application in Single Crystal Diffraction

Safety And Hazards

Direcciones Futuras

Dithiocarbamate ligands have been utilized in numerous applications, including their use as enzyme inhibitors and treatment for HIV and other diseases . They have shown promising anticancer activity in both preclinical and clinical studies . Future research may focus on developing more effective therapies using these compounds .

Propiedades

IUPAC Name |

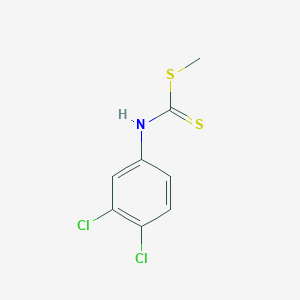

copper;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCYCYCTJQCCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric diethyldithiocarbamate | |

CAS RN |

13681-87-3, 4567-99-1 | |

| Record name | Bis(diethyldithiocarbamato)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13681-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, copper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)